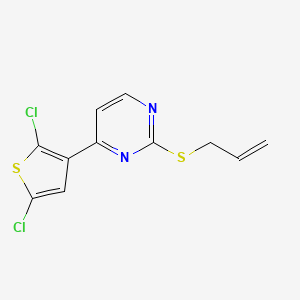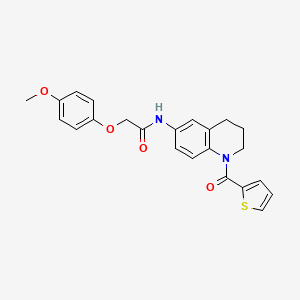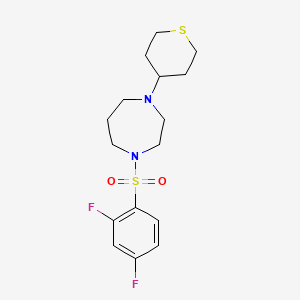
1-(2,4-Difluorophenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Difluorophenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane is a chemical compound that belongs to the class of diazepanes. It has been extensively studied due to its potential applications in scientific research. The compound is known for its unique properties, including its ability to interact with biological systems and its potential use as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 1-(2,4-Difluorophenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane is not fully understood. However, it has been shown to interact with GABA receptors, which are involved in the regulation of neurotransmitter release in the brain. The compound has also been shown to modulate the activity of ion channels and enzymes, which play important roles in neuronal signaling and neurotransmitter metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that the compound can modulate the activity of GABA receptors, ion channels, and enzymes. In vivo studies have shown that the compound can reduce anxiety-like behavior in rodents and improve cognitive function in animal models of Alzheimer's disease. However, the physiological effects of the compound in humans are not yet known.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,4-Difluorophenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in the lab. It has also been shown to have a high affinity for GABA receptors, which makes it a useful tool for studying the role of these receptors in neuronal signaling. However, the compound has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 1-(2,4-Difluorophenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane. One direction is to investigate the compound's potential use as a therapeutic agent for the treatment of various disorders, including anxiety, depression, and epilepsy. Another direction is to explore the compound's interactions with other biological systems, such as neurotransmitter transporters and receptors. Additionally, further studies are needed to elucidate the mechanism of action of the compound and to determine its physiological effects in humans.
In conclusion, this compound is a chemical compound that has potential applications in scientific research. Its unique properties, including its ability to interact with biological systems and its potential use as a therapeutic agent, make it a promising tool for studying various disorders. Further research is needed to fully understand the compound's mechanism of action and its physiological effects in humans.
Synthesemethoden
The synthesis of 1-(2,4-Difluorophenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane involves the reaction of 2,4-difluoroaniline with 1,4-bis(chloromethyl)benzene in the presence of potassium carbonate. The resulting intermediate is then reacted with thian-4-ol to obtain the final product. The synthesis of this compound has been reported in several research articles, and the yield of the product varies depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
1-(2,4-Difluorophenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane has been extensively studied for its potential applications in scientific research. The compound has been shown to interact with various biological systems, including GABA receptors, ion channels, and enzymes. It has also been investigated for its potential use as a therapeutic agent for the treatment of various disorders, including anxiety, depression, and epilepsy.
Eigenschaften
IUPAC Name |
1-(2,4-difluorophenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F2N2O2S2/c17-13-2-3-16(15(18)12-13)24(21,22)20-7-1-6-19(8-9-20)14-4-10-23-11-5-14/h2-3,12,14H,1,4-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOIUADVLWHKQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=C(C=C(C=C2)F)F)C3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F2N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)ethanone](/img/structure/B2768819.png)
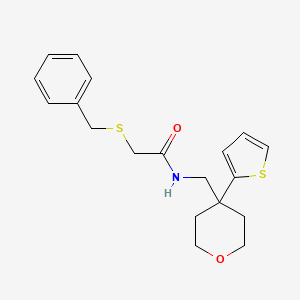
![(2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-phenoxyphenyl)amino]prop-2-enenitrile](/img/structure/B2768824.png)

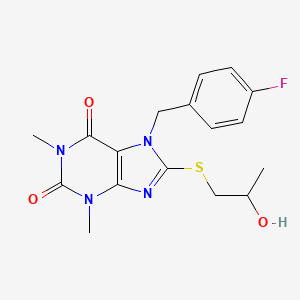
![Benzyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate](/img/structure/B2768829.png)
![N-(2,4-dichlorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2768830.png)
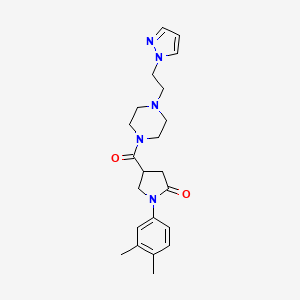
![Methyl 3-{[(4-bromophenyl)sulfonyl]amino}-3-(4-isopropylphenyl)propanoate](/img/structure/B2768834.png)


